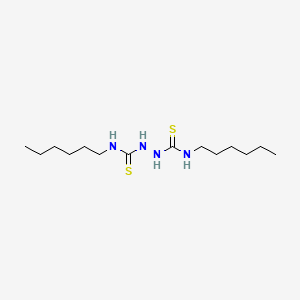
N~1~,N~2~-Dihexylhydrazine-1,2-dicarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~-Dihexylhydrazine-1,2-dicarbothioamide is an organic compound characterized by its unique structure, which includes two hexyl groups attached to a hydrazine backbone with dicarbothioamide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dihexylhydrazine-1,2-dicarbothioamide typically involves the reaction of hexylamine with carbon disulfide and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Hexylamine reacts with carbon disulfide to form hexyl isothiocyanate.
Step 2: Hexyl isothiocyanate is then reacted with hydrazine hydrate to yield N1,N~2~-Dihexylhydrazine-1,2-dicarbothioamide.
Industrial Production Methods
Industrial production of N1,N~2~-Dihexylhydrazine-1,2-dicarbothioamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
N~1~,N~2~-Dihexylhydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dicarbothioamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
科学的研究の応用
N~1~,N~2~-Dihexylhydrazine-1,2-dicarbothioamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of N1,N~2~-Dihexylhydrazine-1,2-dicarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to various biochemical effects, including inhibition of enzyme activity or modulation of receptor function.
類似化合物との比較
N~1~,N~2~-Dihexylhydrazine-1,2-dicarbothioamide can be compared with other similar compounds, such as:
N~1~,N~2~-Diphenylhydrazine-1,2-dicarbothioamide: This compound has phenyl groups instead of hexyl groups and exhibits different chemical and biological properties.
N~1~,N~2~-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide: This compound has trifluoromethoxyphenyl groups and is studied for its unique biochemical applications.
特性
CAS番号 |
2209-30-5 |
|---|---|
分子式 |
C14H30N4S2 |
分子量 |
318.6 g/mol |
IUPAC名 |
1-hexyl-3-(hexylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C14H30N4S2/c1-3-5-7-9-11-15-13(19)17-18-14(20)16-12-10-8-6-4-2/h3-12H2,1-2H3,(H2,15,17,19)(H2,16,18,20) |
InChIキー |
DAIOMFLKPRKHGI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC(=S)NNC(=S)NCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)
![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)
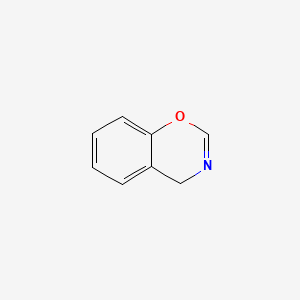
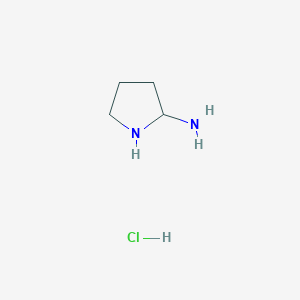
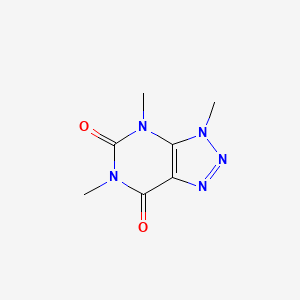


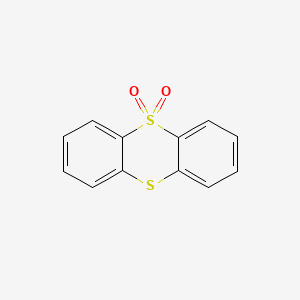
![Thieno[3,2-f][1,3]benzothiazole](/img/structure/B14754807.png)
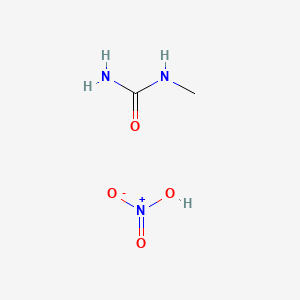
![4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14754836.png)
